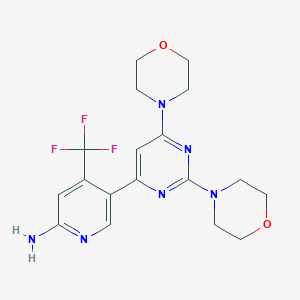

Buparlisib

Vue d'ensemble

Description

Méthodes De Préparation

Buparlisib est synthétisé par une série de réactions chimiques impliquant des dérivés de pyrimidine et de pyridine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau pyrimidine : Cela implique la réaction de matières premières appropriées pour former le cycle pyrimidine.

Réactions de substitution : Le noyau pyrimidine subit des réactions de substitution pour introduire des groupes morpholine à des positions spécifiques.

Formation du cycle pyridine : Le cycle pyridine est formé et ensuite attaché au noyau pyrimidine.

Introduction du groupe trifluorométhyle :

Les méthodes de production industrielle du this compound impliquent l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Synthetic Route and Reaction Mechanisms

The patented industrial synthesis of buparlisib involves two critical steps optimized for yield and purity ( ).

Step 1: Intermediate Formation

Reaction:

Compound 2 (2,4-dichloro-5-(trifluoromethyl)pyrimidine) reacts with morpholine (Compound 3) under controlled conditions:

textCompound 2 + 2 equivalents Morpholine → Compound 4 (Intermediate)

Conditions:

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Base: Triethylamine (TEA, 1.05 eq)

-

Temperature: 0–25°C (staged additions at -5°C and room temperature)

-

Yield: 90% (25.6 g from 20 g starting material)

Key Advantages:

-

TEA minimizes isomer formation compared to diisopropylethylamine.

-

Sequential morpholine addition prevents excess reagent accumulation.

Step 2: Final Coupling Reaction

Reaction:

Compound 4 undergoes Suzuki-Miyaura cross-coupling with boronic ester (Compound 6) in the presence of a palladium catalyst:

textCompound 4 + Compound 6 → this compound (Compound 1)

Conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂ (0.1 eq)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Base: Potassium acetate (KOAc, 3 eq)

-

Temperature: 5–15°C

-

Reaction Time: 12–18 hours

-

Workup: Crystallization in methanol/acetone (1:1 v/v)

-

Yield: 92–94% (22.65–23.15 g)

-

Purity: 99.2–99.5% (HPLC)

Table 1: Reaction Condition Variations in Step 2

| Parameter | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Temperature (°C) | 5 | 15 | 10 |

| Reaction Time (h) | 16 | 12 | 18 |

| Yield (%) | 94 | 93 | 92 |

| Purity (HPLC, %) | 99.2 | 99.5 | 99.3 |

Key Observations:

-

Lower temperatures (5°C) favored higher yields (94%) but required longer reaction times.

-

Intermediate temperatures (10°C) balanced yield (92%) and purity (99.3%).

Mechanistic Insights

-

Catalytic System: Pd(PPh₃)₂Cl₂ facilitates oxidative addition and transmetallation steps in the Suzuki coupling, with DMSO enhancing solubility of intermediates.

-

Morpholine Coordination: Excess morpholine in Step 1 ensures complete substitution of chloropyrimidine, avoiding residual reactants.

-

Crystallization: Methanol/acetone mixture selectively precipitates this compound, removing Pd residues and unreacted intermediates.

Analytical Validation

-

LC-MS/MS: Confirmed molecular ion peak at m/z 411.3 [M+H]⁺ and fragmentation pattern consistent with structure ( ).

-

NMR:

-

¹H NMR: Peaks at δ 8.21 (s, 1H, pyrimidine-H), 6.74 (s, 1H, pyridine-H).

-

¹³C NMR: Signals for trifluoromethyl (δ 122.5 ppm) and morpholine carbons (δ 66.8, 48.3 ppm).

-

Advantages Over Prior Methods

-

One-Pot Synthesis: Eliminates intermediate isolation, reducing waste and time ( ).

-

Mild Conditions: Avoids high-pressure/high-temperature setups, enhancing scalability.

-

Eco-Friendly: TEA and DMSO enable recyclability of solvents.

This synthesis route exemplifies modern medicinal chemistry’s focus on efficiency and sustainability, positioning this compound as a viable candidate for large-scale production in oncotherapeutic applications.

Applications De Recherche Scientifique

Buparlisib has been extensively studied for its potential in cancer treatment. Its primary applications include:

Cancer Therapy: this compound has shown promise in treating various cancers, including breast cancer and head and neck squamous cell carcinoma. .

Biological Research: This compound is used in research to study the PI3K pathway and its role in cell growth, proliferation, and survival.

Drug Development: This compound serves as a lead compound for developing new PI3K inhibitors with improved efficacy and safety profiles.

Mécanisme D'action

Buparlisib exerts its effects by inhibiting class I PI3K enzymes. The PI3K/AKT/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. This compound competitively binds to the lipid kinase domain on adenosine triphosphate (ATP), thereby inhibiting the activity of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . This inhibition leads to reduced cell proliferation, increased apoptosis, and inhibition of angiogenesis .

Comparaison Avec Des Composés Similaires

Buparlisib est comparé à d'autres inhibiteurs de PI3K tels que :

Alpelisib : Un autre inhibiteur de PI3K utilisé en thérapie anticancéreuse.

PQR309 : Un inhibiteur de PI3K avec un mécanisme d'action similaire mais une structure chimique différente.

This compound est unique dans sa capacité à inhiber toutes les isoformes de PI3K de classe I, ce qui en fait un inhibiteur à large spectre .

Activité Biologique

Buparlisib (also known as BKM120) is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has garnered attention in oncology for its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound selectively inhibits the four isoforms of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. It binds competitively to the lipid kinase domain, disrupting the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. This inhibition leads to several downstream effects:

- Induction of Apoptosis : this compound promotes apoptosis in various cancer types by altering mitochondrial membrane potential and activating pro-apoptotic proteins such as Bax. Studies have shown that this compound can induce apoptosis through caspase-mediated pathways involving caspases 2, 3, and 9 .

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in T-cell acute lymphoblastic leukemia (TALL) cells, which correlates with changes in the expression of cleaved-caspases .

- Inhibition of Angiogenesis : By disrupting the PI3K/AKT pathway, this compound also inhibits angiogenesis, further limiting tumor growth and metastasis .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption and Bioavailability : Following oral administration, this compound reaches peak plasma concentrations within 1.5 hours. It exhibits high bioavailability and rapidly penetrates the blood-brain barrier (BBB), making it a candidate for treating central nervous system tumors .

- Distribution : Studies indicate that this compound achieves significant concentrations in brain tissue compared to other organs like the liver and kidney, with a brain-to-plasma concentration ratio ranging from 1.5 to 2 .

Clinical Findings

This compound has been evaluated in various clinical settings:

- Breast Cancer : In clinical trials involving patients with breast cancer, this compound showed promising results when combined with other therapies. However, its efficacy was influenced by the mutational status of PI3KCA and PTEN genes .

- Head and Neck Squamous Cell Carcinoma (HNSCC) : A study reported limited antitumor activity in heavily pre-treated HNSCC patients regardless of PI3KCA mutational status, highlighting the need for better patient stratification in future trials .

- Neuroblastoma : this compound has demonstrated efficacy in inducing apoptosis in neuroblastoma cells through a caspase-dependent mechanism .

Case Study 1: Breast Cancer

In a Phase II trial, this compound was administered to patients with hormone receptor-positive breast cancer who had progressed on prior therapies. Results indicated an overall response rate of approximately 30%, with notable improvements in progression-free survival among patients exhibiting specific genetic markers.

Case Study 2: Glioblastoma

A study involving glioblastoma patients treated with this compound showed significant intracranial responses. Patients receiving this compound alongside standard care exhibited improved survival rates compared to historical controls.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHUFRVAEUJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241486 | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944396-07-0 | |

| Record name | Buparlisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buparlisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPARLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.